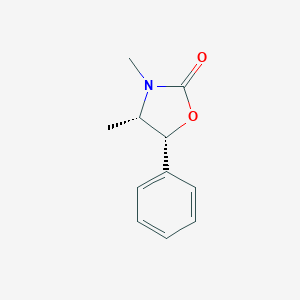
9,10-Dioxoanthracene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxoanthracene-1-diazonium chloride is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a diazonium salt that is highly reactive and can be easily synthesized in the laboratory.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxoanthracene-1-diazonium chloride is based on its diazonium functionality. This compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and phenols. This reactivity makes it a valuable tool in organic synthesis and biochemical research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific reaction that it undergoes. For example, when reacted with amines, it can form azo compounds that have potential applications in the development of anticancer agents. However, it is important to note that the toxicity of these compounds is still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 9,10-Dioxoanthracene-1-diazonium chloride in laboratory experiments is its high reactivity. This allows for efficient and selective reactions with a variety of nucleophiles. Additionally, its simple synthesis method makes it readily available for use in most organic chemistry laboratories.
However, there are also limitations to using this compound. Due to its high reactivity, it can be difficult to control the reaction and avoid unwanted side products. Additionally, the toxicity of the resulting compounds is still being studied, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 9,10-Dioxoanthracene-1-diazonium chloride. One area of interest is the development of new azo compounds for use as anticancer agents. Additionally, there is potential for the use of this compound in the development of new materials, such as conductive polymers and dyes. Finally, further studies on the toxicity and environmental impact of this compound are needed to ensure safe handling and disposal practices.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its high reactivity and unique properties. Its synthesis method is relatively simple, and it has a wide range of applications in organic synthesis and biochemical research. While there are limitations to its use, there are also numerous future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 9,10-Dioxoanthracene-1-diazonium chloride involves the reaction of 9,10-dioxoanthracene with sodium nitrite in hydrochloric acid. The resulting diazonium salt can be isolated by precipitation with sodium chloride. This method is relatively simple and can be performed in most organic chemistry laboratories.
Aplicaciones Científicas De Investigación
9,10-Dioxoanthracene-1-diazonium chloride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, where it can be used to introduce functional groups onto aromatic compounds. Additionally, it is used in the preparation of azo dyes and as a coupling agent in the synthesis of polyanilines.
Propiedades
Número CAS |
16048-37-6 |
|---|---|
Fórmula molecular |
C14H7ClN2O2 |
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1-diazonium;chloride |
InChI |
InChI=1S/C14H7N2O2.ClH/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;/h1-7H;1H/q+1;/p-1 |
Clave InChI |
QAJMZRMIUJJTBN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-] |
Otros números CAS |
16048-37-6 |
Sinónimos |
9,10-dioxoanthracene-1-diazonium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





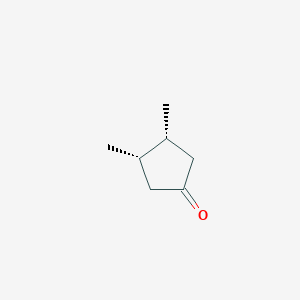


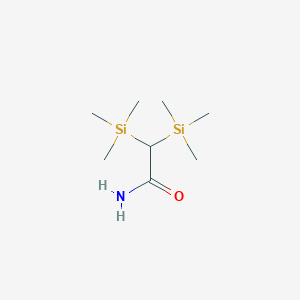
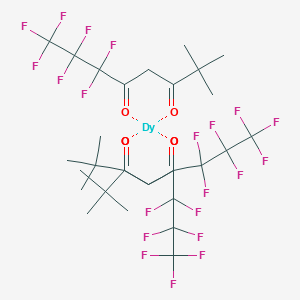
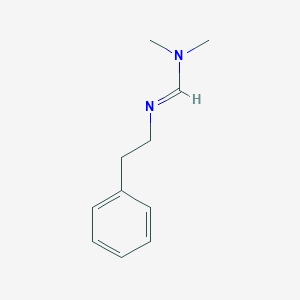
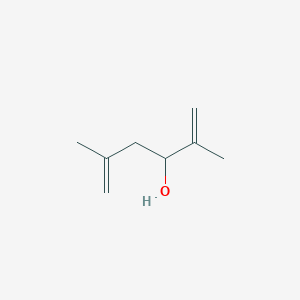
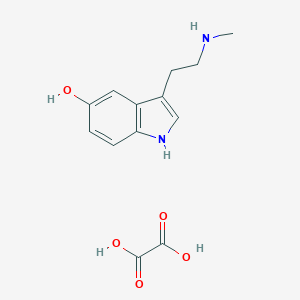
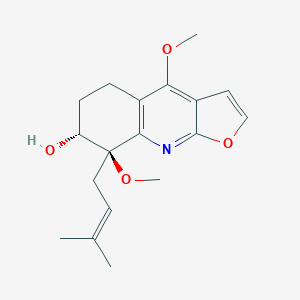

![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
